molecular formula C12H22S5 B14400688 2-{[2,2-Bis(ethylsulfanyl)ethenyl]sulfanyl}-1,1-bis(ethylsulfanyl)ethene CAS No. 89880-17-1

2-{[2,2-Bis(ethylsulfanyl)ethenyl]sulfanyl}-1,1-bis(ethylsulfanyl)ethene

Cat. No.: B14400688
CAS No.: 89880-17-1
M. Wt: 326.6 g/mol
InChI Key: HDXMACGSYCRPPV-UHFFFAOYSA-N
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Description

2-{[2,2-Bis(ethylsulfanyl)ethenyl]sulfanyl}-1,1-bis(ethylsulfanyl)ethene is an organic compound characterized by the presence of multiple ethylsulfanyl groups attached to an ethene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2,2-Bis(ethylsulfanyl)ethenyl]sulfanyl}-1,1-bis(ethylsulfanyl)ethene typically involves the reaction of ethylsulfanyl-containing precursors under controlled conditions. One common method involves the use of ethylsulfanyl-substituted alkenes, which undergo a series of substitution reactions to form the desired compound. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-{[2,2-Bis(ethylsulfanyl)ethenyl]sulfanyl}-1,1-bis(ethylsulfanyl)ethene can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into simpler sulfanyl derivatives.

    Substitution: The ethylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-{[2,2-Bis(ethylsulfanyl)ethenyl]sulfanyl}-1,1-bis(ethylsulfanyl)ethene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2,2-Bis(ethylsulfanyl)ethenyl]sulfanyl}-1,1-bis(ethylsulfanyl)ethene involves its interaction with specific molecular targets and pathways. The ethylsulfanyl groups can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The compound’s unique structure allows it to engage in specific binding interactions, which can modulate biological processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2,2-Bis(ethylsulfanyl)ethoxy]-1,1-bis(ethylsulfanyl)ethane
  • (Z)-1,2-bis(ethylsulfanyl)ethene
  • {[2,2-bis(ethylsulfanyl)-1-methoxyethenyl]oxy}trimethylsilane

Uniqueness

2-{[2,2-Bis(ethylsulfanyl)ethenyl]sulfanyl}-1,1-bis(ethylsulfanyl)ethene is unique due to its multiple ethylsulfanyl groups and the specific arrangement of these groups around the ethene backbone. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

89880-17-1

Molecular Formula

C12H22S5

Molecular Weight

326.6 g/mol

IUPAC Name

2-[2,2-bis(ethylsulfanyl)ethenylsulfanyl]-1,1-bis(ethylsulfanyl)ethene

InChI

InChI=1S/C12H22S5/c1-5-14-11(15-6-2)9-13-10-12(16-7-3)17-8-4/h9-10H,5-8H2,1-4H3

InChI Key

HDXMACGSYCRPPV-UHFFFAOYSA-N

Canonical SMILES

CCSC(=CSC=C(SCC)SCC)SCC

Origin of Product

United States

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